Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a central thiazole ring substituted with a carbamate group at the 2-position and a p-tolylaminoethyl ketone moiety at the 4-position. The p-tolyl substituent introduces hydrophobicity, which may influence membrane permeability and binding affinity in biological systems.
Properties
IUPAC Name |
methyl N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-3-5-10(6-4-9)15-12(18)7-11-8-21-13(16-11)17-14(19)20-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRMVMRFGJADNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate typically involves the reaction of p-toluidine with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to produce the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Physicochemical and Functional Properties
- Hydrophobicity: The p-tolyl group in the target compound increases logP compared to TSPC (sulfamoyl group) or the ethylamino analog . This may enhance blood-brain barrier penetration in drug design.
- Stability : Carbamates generally exhibit greater hydrolytic stability than esters or amides. The target compound’s methyl carbamate likely resists hydrolysis better than TSPC’s ethyl carbamate due to steric effects .
- Bioactivity : While the target compound lacks explicit bioactivity data, analogs like TSPC (corrosion inhibition) and ’s benzamide derivatives (anticancer/viral) suggest that substituent choice critically determines function. The nitro group in compound 40 () may enhance electrophilic reactivity, contrasting with the electron-donating p-tolyl group in the target compound .
Biological Activity
Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a p-tolylamino moiety, and carbamate functionality, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 282.33 g/mol. The presence of the thiazole ring is significant for the compound's biological activity as thiazoles are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties . For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-methylphenyl)-1,3-thiazole | Thiazole ring, amino group | Antimicrobial |
| N-(4-hydroxyphenyl)-2-thiazoleacetamide | Hydroxy group instead of acetamide | Antioxidant |
| 5-Methyl-N-(4-acetamidophenyl)-1,3-thiazole | Methyl substitution on thiazole | Anticancer |
Anticancer Activity
This compound has been evaluated for its anticancer properties . In vitro studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have shown varying degrees of cytotoxicity. For example, certain thiazole derivatives have been reported to reduce cell viability significantly in Caco-2 cells, indicating a potential selective effect against colorectal cancer.
In a comparative study:
- Caco-2 Cells: Treatment with 100 µM of the compound resulted in a viability reduction of approximately 39.8% compared to untreated controls.
- A549 Cells: The same treatment showed less effectiveness, with no significant reduction in viability.
This suggests that the compound may exhibit selective anticancer activity depending on the type of cancer cell.
The biological activity of this compound is likely mediated through multiple pathways:
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that thiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest: Evidence suggests that treatment with thiazole derivatives can lead to cell cycle arrest at various phases, particularly G1 and G2/M phases.
Case Studies
Recent studies have highlighted the efficacy of thiazole derivatives in preclinical models:
-
Study on Anticancer Activity:
- Researchers exposed Caco-2 and A549 cells to various concentrations of this compound.
- Results indicated that the compound significantly decreased viability in Caco-2 cells while showing minimal effects on A549 cells.
-
Antimicrobial Testing:
- The compound was tested against multiple bacterial strains using standard disk diffusion methods.
- It displayed promising antibacterial activity comparable to established antibiotics.
Q & A
Q. What are the optimal synthetic routes for Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate?
Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole core formation. For example:
- Step 1: Condensation of p-toluidine with a ketone intermediate to form the 2-oxoethylamine moiety.
- Step 2: Thiazole ring construction via cyclization of thiourea derivatives or Hantzsch thiazole synthesis.
- Step 3: Carbamate introduction via reaction with methyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF at 0–25°C for 1–2 hours) .
- Purification: Crystallization from ethanol/water mixtures (yields ~65–76%) or column chromatography for higher purity .
Key Data:
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Classification: Acute toxicity (Category 4) via oral, dermal, and inhalation routes .
- Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/C or CuI for coupling steps to reduce side reactions .
- Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .
Data-Driven Example:
Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity?
Methodological Answer:
- SAR Studies:
- Testing:
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Cross-Validation: Compare with computed NMR (DFT) or databases (e.g., PubChem).
- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Crystallography: Single-crystal X-ray diffraction resolves tautomerism or stereochemical ambiguities .
Case Study:
Q. What strategies mitigate impurities during purification?
Methodological Answer:
Q. How is stability under physiological conditions assessed?
Methodological Answer:
- Hydrolysis Studies: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitor degradation via HPLC .
- Metabolic Stability: Use liver microsomes (human/rat) to measure t₁/₂ and identify metabolites via LC-MS .
Key Finding:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
